2-Bromo-5-(difluoromethyl)benzoic acid
Description
2-Bromo-5-(difluoromethyl)benzoic acid is a specialized chemical compound that holds significance as a building block in modern synthetic chemistry. Its utility stems from the unique combination of its three core components: a benzoic acid backbone, a bromine substituent, and a difluoromethyl group. This structure positions it as a valuable intermediate in the creation of more complex molecules for pharmaceutical, agrochemical, and materials science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIDEWYMXZXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes
Preparation Strategies for 2-Bromo-5-(difluoromethyl)benzoic Acid and its Precursors
The construction of this compound is not a trivial process and typically requires a sequence of well-orchestrated reactions. The choice of a specific synthetic route often depends on the availability of starting materials and the desired scale of production.
Multi-Step Organic Synthesis Approaches
A common and logical approach to synthesizing this compound involves the strategic assembly of the substituted benzene (B151609) ring. One of the most plausible routes commences with a precursor already containing the difluoromethyl group, followed by the introduction of the bromo and carboxyl functionalities.
A hypothetical, yet highly probable, multi-step synthesis is outlined below, drawing parallels from the synthesis of structurally similar compounds like 2-bromo-5-fluorobenzotrifluoride (B1268043). google.com This approach would likely start from 3-(difluoromethyl)aniline.
Plausible Multi-Step Synthesis from 3-(Difluoromethyl)aniline:
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | Acetylation | Acetic anhydride, in a suitable solvent (e.g., toluene) | N-(3-(difluoromethyl)phenyl)acetamide |
| 2 | Bromination | Bromine (Br₂) or N-Bromosuccinimide (NBS) in acetic acid | N-(2-bromo-5-(difluoromethyl)phenyl)acetamide |
| 3 | Hydrolysis | Acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) conditions, heat | 2-Bromo-5-(difluoromethyl)aniline |
| 4 | Sandmeyer Reaction (Diazotization) | Sodium nitrite (B80452) (NaNO₂), Hydrobromic acid (HBr), 0-5 °C | 2-Bromo-5-(difluoromethyl)benzenediazonium bromide |
| 5 | Sandmeyer Reaction (Cyanation) | Copper(I) cyanide (CuCN) | 2-Bromo-5-(difluoromethyl)benzonitrile |
| 6 | Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | This compound |
This table represents a hypothetical reaction sequence based on established organic chemistry principles.
Another viable multi-step strategy involves the carboxylation of a suitable precursor, such as 1,2-dibromo-4-(difluoromethyl)benzene. This would involve a Grignard reaction followed by quenching with solid carbon dioxide (dry ice).
Bromination Reactions of Benzoic Acid Derivatives
The direct bromination of a benzoic acid derivative is a fundamental transformation in organic synthesis. libretexts.org The regiochemical outcome of the bromination of 3-(difluoromethyl)benzoic acid would be dictated by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the difluoromethyl group is also generally considered to be meta-directing and deactivating. Therefore, direct bromination would likely yield a mixture of products, with the desired 2-bromo isomer potentially being a minor component.
To achieve regioselective bromination at the 2-position, a more controlled approach is often necessary. This can involve the use of a directing group or a multi-step sequence as outlined in section 2.1.1. For instance, starting with an aniline (B41778) derivative, the strongly ortho-, para-directing amino group can be used to install a bromine atom at the desired position before the amino group is subsequently converted to the carboxylic acid. libretexts.org
Typical Conditions for Aromatic Bromination:
| Brominating Agent | Catalyst/Solvent | General Applicability |
| Bromine (Br₂) | Lewis acid (e.g., FeBr₃, AlBr₃) in a non-polar solvent | Standard method for many aromatic compounds. libretexts.org |
| N-Bromosuccinimide (NBS) | Acetic acid or other polar solvents | Often used for substrates that are sensitive to harsher conditions. nih.gov |
| Pyridinium tribromide | Acetic acid | A solid, safer alternative to liquid bromine. csub.edu |
Functional Group Interconversions Leading to the Difluoromethyl Moiety
The introduction of the difluoromethyl group (CHF₂) is a key challenge in the synthesis of this and other related fluorinated molecules. nih.gov Several methods exist for this transformation, often involving the conversion of other functional groups.
One common precursor to the difluoromethyl group is an aldehyde. The deoxofluorination of an aldehyde can be achieved using reagents like diethylaminosulfur trifluoride (DAST). For example, 3-formylbenzoic acid could potentially be converted to 3-(difluoromethyl)benzoic acid.
Another strategy is the difluoromethylation of a precursor molecule. For instance, radical difluoromethylation of aromatic compounds has been an area of active research.
Examples of Reagents for Introducing the Difluoromethyl Group:
| Reagent | Precursor Functional Group | Reaction Type |
| Diethylaminosulfur trifluoride (DAST) | Aldehyde (-CHO) | Deoxofluorination |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Various | Nucleophilic difluoromethylation |
| Sodium chlorodifluoroacetate | Various | Source of difluorocarbene |
Halogenation-Amination Sequences in Related Systems
Halogenation-amination sequences are powerful tools in the synthesis of substituted anilines, which are versatile intermediates. A relevant example is the synthesis of 2-bromo-5-fluoroaniline, which can serve as a model for the synthesis of 2-bromo-5-(difluoromethyl)aniline. A typical sequence involves the protection of the amino group, followed by nitration, then replacement of a functional group with bromine, and finally reduction of the nitro group to an amine.
Advanced Synthetic Techniques
To address the challenges of traditional batch synthesis, such as long reaction times, safety concerns with hazardous reagents, and optimization of yields, advanced synthetic techniques like flow chemistry are being increasingly adopted.
Flow Chemistry Applications for Enhanced Efficiency and Yield Optimization
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages for the synthesis of fine chemicals like this compound. beilstein-journals.orgnih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety.
For a multi-step synthesis, individual steps such as nitration, reduction, and the Sandmeyer reaction can be translated into a continuous flow process. The Sandmeyer reaction, which often involves the generation of unstable and potentially explosive diazonium salts, is particularly well-suited for flow chemistry. wikipedia.org The small reaction volumes at any given time significantly mitigate the risks associated with these intermediates.
The optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry can be rapidly achieved in a flow setup, leading to higher efficiency and optimized yields compared to traditional batch methods. researchgate.net While specific applications to the synthesis of this compound are not widely reported, the principles of flow chemistry are directly applicable to the key transformations involved in its preparation.
Microwave-Assisted Organic Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. acs.orgnih.gov In the context of synthesizing precursors or derivatives of this compound, microwave irradiation is particularly effective for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.govresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 2-24 hours | 2-40 minutes | acs.orgnih.gov |
| Temperature | 70-110 °C | 100-150 °C | acs.orgnih.gov |
| Yield | Variable, sometimes lower due to side reactions | Often higher, with reduced byproducts | acs.org |
| Energy Efficiency | Lower | Higher due to targeted heating | nih.gov |
Regioselective Synthesis Considerations
The regiochemistry of the synthesis is critical to ensure the correct 1,2,5-substitution pattern of this compound. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles. organicchemistrytutor.comyoutube.com The difluoromethyl group (-CHF₂) and the carboxyl group (-COOH) are both electron-withdrawing and meta-directing, while the bromo group (-Br) is a deactivating ortho-, para-director. organicchemistrytutor.comyoutube.comlibretexts.org
A common synthetic strategy involves introducing the substituents in a specific order. For example, one route may start with a precursor like m-(difluoromethyl)toluene. Bromination of this starting material would need to be carefully controlled to achieve substitution at the desired position. Another approach involves the oxidation of a precursor such as 2-bromo-5-(difluoromethyl)toluene. In this case, the regioselectivity is established before the final oxidation step. chemicalforums.com
The challenge lies in overcoming the combined directing effects of the groups already present on the ring. For instance, brominating 3-(difluoromethyl)benzoic acid would likely lead to substitution at the position meta to both the carboxyl and difluoromethyl groups, which is not the desired product. Therefore, multi-step sequences, often involving diazotization of an amino group followed by a Sandmeyer-type reaction, can be employed to install the bromo group with precise regiocontrol, bypassing the limitations of direct electrophilic aromatic substitution. google.com
Key Reagents and Reaction Conditions in Synthesis
Utilization of Brominating Agents
The introduction of a bromine atom onto the aromatic ring is a key step. Various brominating agents can be employed, and the choice depends on the substrate and the desired selectivity. Common reagents include elemental bromine (Br₂), often in the presence of a Lewis acid catalyst, and N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine and is often used for the bromination of activated or sensitive substrates. google.comgoogle.com
For substrates that are deactivated, harsher conditions or more reactive brominating agents might be necessary. In some patented methods, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are used. google.com The reaction solvent and temperature are also critical parameters that must be optimized to maximize the yield of the desired 2-bromo isomer and minimize the formation of other regioisomers.
Role of Bases (e.g., Sodium Hydroxide (B78521), Potassium tert-Butoxide)
Bases play several crucial roles in the synthesis of this compound and its precursors.
Sodium Hydroxide (NaOH): A common application of sodium hydroxide is in the saponification (base-catalyzed hydrolysis) of an ester precursor, such as methyl or ethyl 2-bromo-5-(difluoromethyl)benzoate. masterorganicchemistry.combyjus.comchemguide.co.uk The ester is typically heated under reflux with an aqueous solution of NaOH. chemguide.co.uk This reaction converts the ester into the sodium salt of the carboxylic acid (sodium 2-bromo-5-(difluoromethyl)benzoate). byjus.com Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final benzoic acid product. youtube.com This process is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. masterorganicchemistry.com
Potassium tert-Butoxide (KOtBu): This strong, non-nucleophilic base is valued for its steric bulk, which prevents it from acting as a nucleophile in many cases. sarchemlabs.com It is highly effective in promoting elimination reactions and deprotonation of weak carbon acids. sarchemlabs.comresearchgate.net In the context of synthesizing complex aromatic compounds, potassium tert-butoxide can be used to facilitate condensation reactions or to initiate certain coupling reactions that proceed via radical or aryne intermediates. hznu.edu.cnrsc.org While not always directly used in the final step, it can be instrumental in building complex precursors.
Application of Palladium Catalysts and Boronic Acids/Esters in Precursor Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds in modern organic synthesis. libretexts.orgacs.org This reaction is frequently used to construct the carbon skeleton of complex molecules before functional group manipulations lead to the final product. libretexts.org
In a potential route to precursors of this compound, a Suzuki coupling could be used to attach a functionalized aryl group to a benzene ring. The reaction involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium(0) catalyst and a base. libretexts.orgyoutube.com For example, a molecule containing a difluoromethyl group and a boronic acid function could be coupled with a dibrominated benzene derivative under carefully controlled conditions to selectively form one C-C bond. The remaining bromine atom would then be in the correct position for the final product. The choice of palladium catalyst and ligands (e.g., phosphine (B1218219) ligands like SPhos or XPhos) is crucial for reaction efficiency, especially when dealing with sterically hindered or electronically demanding substrates. nih.govnih.gov
Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction
| Component | Function | Common Examples | Reference |
|---|---|---|---|
| Organohalide | Electrophilic partner | Aryl bromides, iodides, chlorides, or triflates | libretexts.org |
| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, arylboronic esters | libretexts.orgyoutube.com |
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄, XPhosPdG2 | nih.govyoutube.comnih.gov |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ | nih.govacs.org |
| Solvent | Solubilizes reactants | Toluene (B28343)/Water, Dioxane, DMF | nih.gov |
Reducing and Oxidizing Agents in Functional Group Manipulation
The synthesis of this compound often involves the transformation of functional groups, which necessitates the use of specific reducing and oxidizing agents.
A primary synthetic route involves the oxidation of a methyl group on a toluene precursor. For instance, 2-bromo-5-(difluoromethyl)toluene can be oxidized to the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this transformation. The reaction is often carried out in an aqueous solution under heating.
Conversely, reduction reactions are essential for synthesizing precursors. A nitro group, for example, can be introduced onto the ring and then reduced to an amine (-NH₂). This amine can then be used in a Sandmeyer reaction to introduce a bromine atom with high regioselectivity. google.com Common reducing agents for converting a nitro group to an amine include catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or metals in acidic solution (e.g., tin or iron in HCl). google.com
Specific Reagents for Fluorination/Difluoromethylation
The direct installation of a difluoromethyl group onto an aromatic ring is a key transformation. Modern synthetic chemistry has moved beyond harsh methods to develop reagents that operate under mild conditions with high functional group tolerance. nih.gov
One of the most innovative reagents for this purpose is Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as the Baran difluoromethylation reagent or DFMS. nih.govenamine.net This reagent is valued for its ability to generate difluoromethyl radicals (•CF2H) under mild, operationally simple, and scalable conditions, often in open-flask setups. nih.govnih.gov The reaction mechanism involves a radical process, making it compatible with a wide array of functional groups and various nitrogen-containing heteroarenes. nih.govenamine.net The nucleophilic character of the generated •CF2H radical influences its regioselectivity. nih.gov
Another approach involves the use of difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). This reagent, often used in iron-catalyzed reactions, allows for the difluoromethylation of both electron-rich and electron-deficient arenes under mild conditions. rsc.org Cross-coupling reactions represent another major strategy. For instance, iron-catalyzed difluoromethylation of aryl Grignard reagents can be achieved using bromodifluoromethane (B75531) (BrCF2H). rsc.org Similarly, copper-mediated cross-coupling reactions have been developed for C(sp²)–CF2H bond formation, a process that is considered challenging. rsc.org
The table below summarizes key reagents and their characteristics for direct difluoromethylation.
Table 1: Reagents for Direct Difluoromethylation
| Reagent Name | Chemical Formula | Common Abbreviation | Key Features |
|---|---|---|---|
| Zinc Difluoromethanesulfinate | Zn(SO₂CF₂H)₂ | DFMS, Baran Reagent | Generates •CF₂H radicals; mild, scalable, open-flask conditions. nih.govenamine.net |
| Difluoromethyl 2-pyridyl sulfone | C₅H₄N-SO₂CF₂H | 2-PySO₂CF₂H | Used in iron-catalyzed reactions for aryl difluoromethylation. rsc.org |
Purification and Isolation Methodologies
Following synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. For solid compounds like this compound, recrystallization and chromatographic methods are standard procedures.
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one. ma.eduresearchgate.net For benzoic acid and its derivatives, water is often a suitable solvent due to the compound's higher solubility in hot water and relative insolubility in cold water. ma.eduyoutube.com
The general procedure involves dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution. youtube.com Any insoluble impurities can be removed at this stage by hot filtration. youtube.com The hot, saturated filtrate is then allowed to cool slowly and without disturbance. youtube.comslideshare.net As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the solvent (the mother liquor). researchgate.net The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. ma.eduyoutube.com
Table 2: Key Steps in Recrystallization of Benzoic Acid Derivatives
| Step | Purpose | Common Procedure |
|---|---|---|
| 1. Solvent Selection | To find a solvent that dissolves the compound when hot but not when cold. | Based on the polarity and properties of the target compound. Water is common for benzoic acids. ma.eduresearchgate.net |
| 2. Dissolution | To dissolve the impure solid in a minimum amount of hot solvent. | The crude solid is placed in a flask and the solvent is added in portions while heating. ma.eduyoutube.com |
| 3. Hot Filtration (Optional) | To remove any insoluble impurities from the hot solution. | The hot solution is quickly filtered through a fluted filter paper. youtube.com |
| 4. Crystallization | To allow pure crystals to form as the solution cools. | The flask is allowed to cool slowly to room temperature, then often placed in an ice bath. researchgate.netslideshare.net |
| 5. Isolation | To separate the purified crystals from the mother liquor. | The crystals are collected using vacuum filtration on a Hirsch or Büchner funnel. ma.eduyoutube.com |
Chromatographic Separation Methods
Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For organic compounds like derivatives of benzoic acid, silica (B1680970) gel is a commonly used stationary phase. chemicalbook.com
In this method, a glass column is packed with a slurry of silica gel in a non-polar solvent. The crude product mixture is then loaded onto the top of the silica column. A solvent or a mixture of solvents, known as the eluent or mobile phase, is passed through the column. chemicalbook.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds typically travel faster, while more polar compounds are adsorbed more strongly to the silica gel and move more slowly.
For the purification of a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, column chromatography on silica gel with a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA) as the eluent (in a 10:1 ratio) was effective. chemicalbook.com A similar system, likely with adjustments to the solvent polarity, would be applicable for the purification of this compound. By collecting the eluent in separate fractions, the desired compound can be isolated in a pure form after the solvent is evaporated.
Chemical Reactivity and Transformation Pathways
Substitution Reactions
The bromine atom at the 2-position of 2-bromo-5-(difluoromethyl)benzoic acid is susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, such as the carboxylic acid and the difluoromethyl substituent, activates the aryl ring towards attack by nucleophiles. These groups help to stabilize the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the bromide ion. The bromine at position 2 is particularly well-suited for such reactions. This pathway provides a direct method for introducing a variety of functional groups at this position.
A significant application of nucleophilic aromatic substitution on this scaffold is the introduction of heteroatoms. Nitrogen and sulfur nucleophiles, such as amines and thiols, can react with this compound to displace the bromine atom, forming new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, respectively. This class of reaction is fundamental in synthetic chemistry for building derivatives with potential applications in pharmaceuticals and materials science. The reaction with amines leads to the formation of 2-amino-5-(difluoromethyl)benzoic acid derivatives, while reaction with thiols yields 2-thio-substituted analogues. The electron-withdrawing substituents on the ring enhance the electrophilicity of the carbon atom attached to the bromine, making it a favorable site for attack by these heteroatomic nucleophiles.
Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and this compound is an excellent substrate for this transformation. nih.gov This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. nih.govtcichemicals.com The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.govnih.gov This makes it a preferred method for synthesizing complex biaryl structures, which are common motifs in pharmacologically active compounds. tcichemicals.comnih.gov
The Suzuki-Miyaura coupling exhibits a broad scope with respect to the coupling partners that can be paired with this compound. A diverse array of aryl, heteroaryl, alkyl, and vinyl boronic acids and their corresponding esters can be successfully employed to generate a wide range of substituted products. nih.govresearchgate.netnih.gov However, certain limitations exist. The stability of the boronic acid partner is crucial; for instance, some heteroaromatic boronic acids, particularly furan-2-ylboronic acid, are prone to protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, which can lead to diminished yields. nih.gov Thiophenylboronic acids can also suffer from this instability, though they are generally more stable than their furan counterparts. nih.gov Sterically hindered boronic acids can also present a challenge, often requiring more specialized catalytic systems to achieve good conversion. nih.govresearchgate.net
Table 1: Scope of Coupling Partners in Suzuki-Miyaura Reactions
| Coupling Partner Type | Example(s) | Scope & Limitations |
|---|---|---|
| Aryl Boronic Acids | Phenylboronic acid, 4-Methoxyphenylboronic acid | Generally high yields; tolerates a wide range of electronic properties (both electron-donating and electron-withdrawing groups). nih.govresearchgate.net |
| Heteroaryl Boronic Acids | Pyridinylboronic acid, Thiophenylboronic acid, Furan-2-ylboronic acid | Scope can be limited by the stability of the boronic acid. Furan and some thiophene derivatives are susceptible to protodeboronation. nih.gov |
| Alkenyl (Vinyl) Boronic Acids | Vinylboronic acid | Good to excellent yields, providing a route to styrenyl derivatives. nih.govresearchgate.net |
| Alkyl Boronic Esters | Alkyl-B(pin) | sp2–sp3 couplings can be more challenging than sp2-sp2 couplings and may require specific ligand systems. nih.gov |
The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system employed, which consists of a palladium source, a phosphine (B1218219) ligand, and a base. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern systems often utilize a palladium(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a specialized ligand.
The choice of ligand is critical and has a profound effect on the reaction's efficiency, scope, and ability to couple challenging substrates. nih.govresearchgate.net Bulky, electron-rich phosphine ligands have been developed that confer exceptional activity to the palladium catalyst. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination that forms the final product. For example, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) enable reactions to be performed at very low catalyst loadings, can facilitate the coupling of sterically hindered substrates, and in some cases, allow reactions to proceed at room temperature. nih.govnih.govresearchgate.net The ligand can also play a role in selectivity; in substrates with multiple halides, specialized ligand systems can help control which position reacts. nih.gov
Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Typical Base | Key Features & Effects |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Highly active system. Enables coupling of hindered aryl halides and works at low catalyst levels. nih.govresearchgate.net |
| Pd₂(dba)₃ | RuPhos | K₃PO₄, K₂CO₃ | Excellent for coupling heteroaryl partners and other challenging substrates. nih.gov |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃, K₂CO₃ | "Classical" catalyst. Effective for simple, unhindered substrates but less active for challenging couplings. |
| PdCl₂(dppf) | dppf | Na₂CO₃, K₂CO₃ | Robust catalyst, often used for a wide range of aryl and heteroaryl couplings. |
Other Transition Metal-Catalyzed Cross-Couplings (e.g., Palladium- or Copper-Mediated Difluoromethylation)
The bromine atom on the aromatic ring of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are widely employed for their broad functional group compatibility and mild reaction conditions. researchgate.net For instance, catalyst systems generated from palladium sources like Pd(dba)₂ and phosphine ligands can mediate the coupling of arylboronic acids with alkyl α-bromoacetates. nih.gov While not a direct example involving this compound, this illustrates a common application of palladium catalysis in coupling aryl bromides with various partners. nih.gov Similarly, palladium catalysis is effective in the α-arylation of amides, such as the reaction between an aryldioxaborolane and 2-bromo-N,N-dimethylacetamide, showcasing the versatility of these catalysts in forming C-C bonds with bromo-aromatic compounds. semanticscholar.org
Copper-mediated reactions have emerged as a practical and efficient method for introducing fluorinated groups. nih.gov Copper-catalyzed difluoromethylation of aryl iodides using zinc-based difluoromethyl reagents represents a significant advancement in this area. researchgate.net This process often proceeds efficiently without the need for complex ligands. researchgate.net Another approach involves the copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as a bifunctional reagent, highlighting copper's role in mediating both bromination and difluoromethylation reactions depending on the catalyst and additives used. rsc.org A method for generating a "PhSO₂CF₂Cu" species from difluoromethyl phenyl sulfone has also been developed for the (phenylsulfonyl)difluoromethylation of arylboronic acids, providing a convenient way to introduce the PhSO₂CF₂ group into aromatic systems. rsc.org
| Catalyst System | Coupling Partner | Reaction Type | Key Features |
| Palladium(0) / Phosphine Ligand | Arylboronic Acids | Suzuki Coupling | Forms aryl-aryl bonds. |
| Palladium(0) / Phosphine Ligand | Amides / Esters | α-Arylation | Forms aryl-carbonyl C-C bonds. semanticscholar.org |
| Copper(I) or Copper(II) | (Difluoromethyl)zinc reagent | Difluoromethylation | Introduces a CF₂H group. researchgate.net |
| Copper(I) or Copper(II) | Ethyl bromodifluoroacetate | Difluoromethylation | Utilizes a bifunctional reagent for C-H functionalization. rsc.org |
Reductive Cross-Coupling for Gem-Difluoroallylenes
gem-Difluoroallylenes are important structural motifs in medicinal chemistry, acting as bioisosteres for carbonyl groups. researchgate.net Reductive cross-coupling reactions provide a powerful method for their synthesis, avoiding the need for pre-formed, often sensitive, organometallic reagents. researchgate.net
A dual iron/palladium-catalyzed reductive cross-coupling of alkenyl bromides and bromodifluoromethanes using manganese as the reductant has been developed for the efficient construction of gem-difluoroallylenes. researchgate.net This methodology proceeds under mild conditions and demonstrates the power of dual transition metal catalysis. While this specific reaction uses bromodifluoromethane (B75531), the principles are applicable to other sources of the difluoromethyl group in the presence of a suitable coupling partner and a reductant.
Another strategy involves the nickel-catalyzed defluorinative reductive cross-coupling of trifluoromethyl alkenes with epoxides. rsc.org This reaction constructs C(sp³)–C(sp³) bonds and produces functionalized gem-difluoroalkene-containing alcohols, showcasing an alternative pathway to these valuable structures. rsc.org
| Catalysis Method | Reactants | Product Type | Reductant |
| Dual Fe/Pd-Catalysis | Alkenyl Bromides, Bromodifluoromethanes | gem-Difluoroallylenes | Manganese researchgate.net |
| Ni-Catalysis | Trifluoromethyl Alkenes, Epoxides | gem-Difluoroalkene Alcohols | Not specified rsc.org |
Functional Group Transformations
The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of related compounds, including esters, amides, and heterocyclic structures like 1,3,4-oxadiazoles.
Carboxylic Acid Derivatization
Esterification is a fundamental transformation of carboxylic acids. A common and effective method involves reacting the carboxylic acid with an alcohol in the presence of a catalyst or a dehydrating agent. For instance, the esterification of 5-bromo-2,4-difluorobenzoic acid to its methyl ester is achieved by treatment with methanol and thionyl chloride at 65 °C. chemicalbook.com This method is broadly applicable to other substituted benzoic acids, including this compound. The reaction proceeds by the conversion of the carboxylic acid to a more reactive acyl chloride intermediate by thionyl chloride, which is then readily attacked by the alcohol.
Kinetically, the esterification of benzoic acid with alcohols like 1-butyl alcohol, catalyzed by acids such as p-toluenesulfonic acid, typically follows first-order kinetics with respect to the benzoic acid. researchgate.net
| Reactants | Reagents | Product | Yield |
| 5-bromo-2,4-difluorobenzoic acid, Methanol | Thionyl Chloride | methyl 5-bromo-2,4-difluorobenzoate | 62.3% chemicalbook.com |
| Benzoic acid, 1-Butyl alcohol | p-Toluenesulfonic acid | Butyl benzoate | Not specified researchgate.net |
Amides are crucial functional groups in chemistry and biology. nih.gov The conversion of carboxylic acids to amides can be achieved through various methods. One common approach involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine.
Alternatively, catalytic methods offer a more direct route. Boronic acids have been shown to catalyze the direct dehydrative condensation between carboxylic acids and amines. researchgate.net For example, (3,4,5-Trifluorophenyl)boronic acid can catalyze amide formation under azeotropic reflux conditions. researchgate.net This method is practical and tolerates a range of functional groups. While benzoic acids can be less reactive than their aliphatic counterparts, the reaction can be driven to completion with appropriate conditions. researchgate.net
| Catalyst | Reactants | Product | Key Feature |
| (3,4,5-Trifluorophenyl)Boronic Acid | Carboxylic Acid, Amine | Amide | Direct condensation reaction. researchgate.net |
| Palladium Complexes | CF₃-containing Olefin, Amine | α-CF₃ Amide | Carbonylation reaction. nih.gov |
The 1,3,4-oxadiazole ring is a five-membered heterocycle present in many biologically active compounds. nih.gov A standard synthetic route to 1,3,4-oxadiazoles begins with the conversion of a carboxylic acid to its corresponding acylhydrazide (also known as a carbohydrazide). This is typically achieved by reacting an ester derivative of the acid with hydrazine hydrate.
The resulting acylhydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This cyclization can be accomplished through various reagents. For example, reaction of an acylhydrazide with a substituted aldehyde yields an N-substituted benzylidine hydrazide, which can then be oxidatively cyclized using reagents like iodine and mercuric oxide to afford the 1,3,4-oxadiazole. nih.gov Another pathway involves the oxidative cyclization of an acylthiosemicarbazide (derived from the acylhydrazide) using an oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net
General Synthetic Pathway to 1,3,4-Oxadiazoles:
Esterification: this compound → Methyl 2-bromo-5-(difluoromethyl)benzoate
Hydrazinolysis: Methyl 2-bromo-5-(difluoromethyl)benzoate + Hydrazine hydrate → 2-Bromo-5-(difluoromethyl)benzohydrazide
Cyclization: The benzohydrazide is reacted with a suitable one-carbon synthon (e.g., triethyl orthoformate) or undergoes oxidative cyclization to yield the 2-substituted-5-(2-bromo-5-(difluoromethyl)phenyl)-1,3,4-oxadiazole.
| Intermediate | Reagents for Cyclization | Product |
| Acylhydrazide / Benzylidine hydrazide | Iodine, Mercuric Oxide | Substituted 1,3,4-Oxadiazole nih.gov |
| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 2-Amino-1,3,4-Oxadiazole researchgate.net |
Decarboxylation Pathways for Aryl Radical Generation
The generation of aryl radicals from aryl carboxylic acids is a significant transformation, and this compound is a suitable substrate for such reactions due to its electronic properties. The presence of electron-withdrawing groups facilitates these processes.
One prominent method is visible light-mediated photoredox catalysis. This approach enables the mild decarboxylation of aryl carboxylic acids that are electron-deficient and possess ortho-substituents rsc.org. The reaction mechanism is proposed to involve the in situ formation of an acyl hypobromite intermediate, which circumvents unproductive pathways and facilitates decarboxylation at lower temperatures than traditional thermal methods rsc.org. Theoretical analyses suggest that upon reduction to a radical anion, a concerted cleavage of the C–C and O–Br bonds can occur, yielding carbon dioxide, a bromide anion, and the desired aryl radical nih.gov. While effective for ortho-substituted acids, the reaction may require extended times rsc.orgnih.gov.
Another established pathway involves oxidative decarboxylation using a silver(I) catalyst with a strong oxidant like potassium persulfate (K₂S₂O₈) nih.govresearchgate.net. This method relies on the single-electron oxidation of the carboxylate by the Ag(II) species, which is generated in situ. The subsequent fragmentation of the carboxyl radical produces the 2-bromo-5-(difluoromethyl)phenyl radical, which can then be trapped or participate in further reactions nih.gov.
| Pathway | Conditions | Key Intermediate | Characteristics |
| Photoredox Catalysis | Visible Light, Photocatalyst (PC), Cs₂CO₃ | Acyl hypobromite | Mild conditions; suitable for electron-deficient, ortho-substituted acids rsc.org. |
| Silver-Catalyzed Oxidation | Ag(I) catalyst, K₂S₂O₈ | Carboxyl radical | Requires strong thermal conditions and excess oxidant nih.gov. |
Oxidation and Reduction of Peripheral Functional Groups
The peripheral functional groups—the bromine atom and the difluoromethyl group—exhibit distinct reactivities under oxidative and reductive conditions.
The bromo substituent is susceptible to reduction. Aryl bromides can undergo selective hydrodehalogenation (replacement of bromine with hydrogen) through electrochemical methods. This can be achieved via mediated oxalate oxidation, where an electrochemically generated carbon dioxide radical anion (CO₂•⁻) acts as a potent reductant acs.orgchemrxiv.org. The electron-deficient nature of the aromatic ring in this compound makes it a suitable candidate for such reductions chemrxiv.org. Conversely, the aryl bromide moiety is a key functional group for oxidative addition reactions with low-valent transition metals, such as palladium(0) or palladium(I), which is the initial step in many cross-coupling reactions illinois.edunih.gov.
The difluoromethyl group (–CF₂H) is notably stable and generally resistant to chemical transformations, including defluorination under typical acidic or basic conditions researchgate.net. This stability is a key feature exploited in medicinal chemistry. However, the hydrogen atom of the –CF₂H group is acidic enough to be removed. Deprotonation using a combination of a strong Brønsted superbase and a Lewis acid can convert the difluoromethyl group into a nucleophilic ArCF₂⁻ synthon acs.org. This allows for the formation of new carbon-carbon bonds at the difluoromethyl position, effectively using the group as a handle for further molecular elaboration acs.org.
Influence of Structural Features on Reactivity
Electronic Effects of Halogen and Difluoromethyl Substituents
Both the bromo and difluoromethyl groups are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring.
Inductive and Resonance Effects : The bromine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its electronegativity. It also has a weaker, electron-donating resonance effect (+R) via its lone pairs. The inductive effect dominates, making the ring electron-poor and deactivating it towards electrophilic aromatic substitution.
Difluoromethyl Group Effect : The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This effect significantly enhances the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion nbinno.com.
The Ortho Effect : The presence of the bromine atom ortho to the carboxylic acid introduces a phenomenon known as the "ortho effect." Steric hindrance between the bromo and carboxyl groups forces the –COOH group to twist out of the plane of the benzene (B151609) ring wikipedia.orgquora.com. This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which further increases the acidity of the proton, making the compound a stronger acid than its meta and para isomers or benzoic acid itself wikipedia.orgquora.com.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring | Effect on Acidity |
| Bromo (-Br) | Strong | Weak | Deactivating | Increases |
| Difluoromethyl (-CF₂H) | Strong | N/A | Deactivating | Strongly Increases |
Steric Hindrance and Regioselectivity in Reactions
The ortho-bromo substituent creates significant steric bulk around the carboxylic acid and one of the adjacent ring carbons (C1 and C2 positions) otterbein.edu. This steric hindrance plays a crucial role in directing the outcome of chemical reactions study.com.
In transition metal-catalyzed C-H functionalization reactions, such as palladium-catalyzed arylations, the steric hindrance from an ortho substituent can influence reactivity. While it may slow down the reaction compared to less hindered substrates, it can also be advantageous in controlling regioselectivity nih.gov. For instance, it can prevent undesired di-substitution at both ortho positions, leading to selective mono-functionalization nih.gov. The crowding around the reaction site can make it difficult for incoming reagents to approach, thereby dictating which positions on the molecule are accessible for reaction otterbein.edustudy.com.
Role of the Carboxylic Acid Moiety in Directed Functionalization
The carboxylic acid group is not merely a passive component but an active participant in directing further functionalization of the aromatic ring. It serves as an effective directing group for the regioselective C-H functionalization of the ortho position (the C6-H bond) researchgate.netsemanticscholar.orgnih.gov.
In processes mediated by transition metals like palladium, rhodium, or ruthenium, the carboxylate can coordinate to the metal center. This brings the catalyst into close proximity to the C6-H bond, facilitating its cleavage and subsequent reaction to form new C-C, C-O, C-N, or C-halogen bonds nih.govrsc.org. This strategy allows for the precise modification of a specific site on an already complex molecule, a task that would be challenging using classical electrophilic substitution methods, especially on a deactivated ring rsc.org. Furthermore, the carboxylic acid can be later removed through decarboxylation, making it a "traceless" directing group that guides a reaction and is then cleaved from the final product nih.govrsc.org.
Advanced Applications in Chemical Research
Applications in Organic Synthesis
The strategic placement of a bromine atom, a carboxylic acid, and a difluoromethyl group on the benzene (B151609) ring makes 2-Bromo-5-(difluoromethyl)benzoic acid a valuable reagent in various organic synthesis applications.
Building Block for Complex Molecular Architectures
This compound serves as a fundamental building block for the construction of intricate molecular structures. The presence of multiple reactive sites allows for sequential and selective chemical transformations, enabling the synthesis of complex target molecules. For instance, the general class of 2,5-substituted benzoic acids has been utilized to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. While this research does not use the difluoromethyl group specifically, it highlights the utility of the 2,5-substituted benzoic acid scaffold in creating complex and biologically active molecules. The principles demonstrated are applicable to derivatives like this compound.
The difluoromethyl group, in particular, is of growing interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, potentially improving the metabolic stability and cell membrane permeability of a drug candidate. cas.cn The incorporation of this moiety, along with the versatile bromine and carboxylic acid handles, allows for the assembly of novel molecular frameworks with potential therapeutic applications.
Synthesis of Novel Substituted Benzoic Acids
This compound is a precursor for the synthesis of a variety of other substituted benzoic acids. The bromine atom can be replaced or transformed through various cross-coupling reactions, while the carboxylic acid can be modified through esterification or amidation. This allows for the generation of a library of novel benzoic acid derivatives with diverse functionalities. For example, processes have been developed for the production of 2,3,4-trifluoro-5-bromobenzoic acid, which is a key intermediate for certain anticancer agents. google.com While this example does not start from this compound, the synthetic strategies are often analogous. The reactivity of the bromo-substituted benzoic acid core is central to these transformations.
Preparation of Advanced Intermediates for Downstream Synthesis
Late-Stage Functionalization Strategies
Late-stage functionalization is a powerful strategy in drug discovery that allows for the modification of a complex molecule at a late step in its synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. The benzoic acid moiety of this compound can direct ortho-C–H functionalization. A recent study demonstrated a robust iridium-catalyzed ortho-amination of a wide range of benzoic acids, including those with multiple substituents. This method allows for the introduction of a sulfonamide group ortho to the carboxylic acid, a transformation that is challenging using classical methods.
Contribution to Agrochemical Research
The structural motifs present in this compound are also of significant interest in the field of agrochemicals.
Synthesis of Agrochemical Intermediates
Halogenated and fluorinated benzoic acids are common intermediates in the synthesis of pesticides and herbicides. The trifluoromethyl group, a close relative of the difluoromethyl group, is a common feature in many agrochemicals due to its ability to enhance biological activity and metabolic stability. mdpi.com For instance, 2,3,4-trifluoro-5-bromobenzoic acid is noted as a useful synthetic intermediate for agricultural chemicals. google.com While specific examples starting from this compound are not prevalent in the reviewed literature, its structural similarity to known agrochemical precursors suggests its potential utility in this area. The development of synthetic routes to various substituted benzimidazole (B57391) compounds, which can have antiviral and other biological activities, often involves halogenated starting materials.
Incorporation of Fluorinated Motifs in Agrochemical Structures
The introduction of fluorinated groups, such as the difluoromethyl (CF₂H) moiety, into the molecular framework of agrochemicals is a pivotal strategy in modern agricultural chemistry. The presence of the difluoromethyl group can substantially modify a compound's physicochemical properties, leading to enhanced efficacy and performance. The CF₂H group is known to increase lipophilicity, which can improve a molecule's ability to penetrate biological membranes, a crucial factor for bioavailability in target pests and plants.
The difluoromethyl group, in particular, is valued as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This is because the hydrogen atom in the CF₂H group is acidic and can act as a hydrogen bond donor, mimicking the interactions of these common functional groups with biological targets like enzymes. This strategic replacement can lead to compounds with improved metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation.
Research has demonstrated that the precise placement of the difluoromethyl group on an aromatic ring, such as in pyridine-based structures, is critical for biological activity. sigmaaldrich.comgoogle.com The development of synthetic methods to install the CF₂H group at specific positions allows for the fine-tuning of a molecule's properties to optimize its function as a fungicide, herbicide, or insecticide. sigmaaldrich.comgoogle.comsynquestlabs.com this compound serves as a key intermediate in this context, providing a scaffold that already contains the desired difluoromethylphenyl motif, ready for further chemical elaboration into complex agrochemical products.
Role in Medicinal Chemistry Research
The unique properties of the difluoromethyl group also make this compound a valuable precursor in the field of medicinal chemistry.
Precursor for Bioactive Molecules
This compound is utilized as a fundamental building block for the synthesis of more complex, biologically active molecules. synquestlabs.com Its structure combines a carboxylic acid group and a bromine atom, both of which are versatile functional handles for a variety of chemical transformations, alongside the influential difluoromethyl group. For instance, it is a precursor in the synthesis of 2-difluoromethylbenzimidazole derivatives, which are explored for their potential as kinase inhibitors. The compound can also be used to create structurally diverse quinoxalin-2-ones, a class of compounds with a wide range of biological activities. cymitquimica.com The availability of this and related bromo-fluorinated benzoic acids facilitates the exploration of new chemical space in drug discovery programs. bldpharm.combldpharm.com
Synthesis of Compounds with Potential Biological Activities
In a general research context, this compound is employed to generate novel compounds for biological screening. The difluoromethyl group is often a key feature in molecules designed as potential new drugs and agrochemicals. google.com Synthetic chemists leverage this starting material to build libraries of compounds where the difluoromethylphenyl part is a constant feature, while other parts of the molecule are varied to find optimal interactions with a biological target. For example, derivatives can be synthesized for evaluation against various cell lines or enzyme systems to identify new lead compounds for therapeutic development. google.com
Table 1: Synthesis of Bioactive Intermediates from Fluorinated Benzoic Acid Analogs
| Starting Material Analogue | Reaction | Product | Application Field |
| m-fluorobenzotrifluoride | Nitration, Reduction, Diazotization, Bromination | 2-Bromo-5-fluorobenzotrifluoride (B1268043) | Pharmaceutical Intermediate google.comepa.gov |
| Quinoxalin-2-one | Visible-light-driven difluoromethylation | 3-Difluoromethyl-quinoxalin-2-one | Medicinal Chemistry cymitquimica.com |
| 4-Fluoro-2-nitroaniline analogue | Hydrogenation, Cyclization with difluoroacetic acid | 2-Difluoromethylbenzimidazole derivative | Medicinal Chemistry |
Exploration in Protease Inhibitor Synthesis
While the difluoromethyl group is a functionality of high interest in drug design, specific examples of this compound being directly utilized as a precursor for the synthesis of protease inhibitors are not prominent in the surveyed literature. The acidic hydrogen of the CF₂H group has the potential to interact with enzyme active sites, a desirable feature in inhibitor design. However, dedicated studies detailing its incorporation into protease inhibitors starting from this specific benzoic acid were not identified in the search results.
Influence of Fluorine on Metabolic Stability and Bioactivity in Research Constructs
Furthermore, the difluoromethyl group can modulate a molecule's lipophilicity, affecting its solubility, cell membrane permeability, and transport properties. cymitquimica.com It can also serve as a bioisostere of other chemical groups, allowing it to form favorable interactions, such as hydrogen bonds, with target proteins, thereby enhancing binding affinity and biological activity. cymitquimica.com The presence of the CF₂H group can thus transform a molecule with modest activity into a potent and stable drug candidate, making precursors like this compound highly valuable in pharmaceutical research. epa.gov
Engagement in Material Science Research
The utility of this compound in material science is not as extensively documented as its roles in agrochemical and medicinal chemistry. Chemical suppliers may categorize it under material science building blocks, but specific examples of its application in the synthesis of polymers, organic electronic materials, or other advanced materials are not detailed in the available research literature. bldpharm.com Its potential in this field remains a niche area of investigation.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1783329-70-3 | synquestlabs.com |
| Molecular Formula | C₈H₅BrF₂O₂ | synquestlabs.com |
| Molecular Weight | 251.027 g/mol | synquestlabs.com |
| MDL Number | MFCD32070685 | synquestlabs.com |
Synthesis of Specialized Polymers and Coatings
The bifunctional nature of this compound, possessing both a bromo group and a carboxylic acid, makes it a prime candidate for use as a monomer in the synthesis of specialized polymers through polycondensation reactions. The carboxylic acid can undergo esterification or amidation, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or direct arylation polymerization.
Direct arylation polycondensation is a powerful, more sustainable method for creating conjugated polymers, which are essential for applications in organic electronics. rsc.org This process involves the formation of carbon-carbon bonds between aromatic C-H bonds and aryl halides, avoiding the need for pre-functionalized organometallic reagents. rsc.org In this context, this compound could serve as an "A-B" type monomer, where the bromo group (the aryl halide) reacts with a C-H bond on an adjacent monomer, and the carboxylic acid group can be used to tune solubility or as a site for post-polymerization modification.
The incorporation of the difluoromethyl (-CHF2) group into the polymer backbone is expected to bestow unique characteristics upon the resulting material. This group can enhance thermal stability and influence the polymer's solubility and intermolecular packing, which are critical factors for performance in applications like organic photovoltaics or sensor technologies. Research into modifying polydimethylsiloxanes with benzoic acid fragments has shown that such additions can significantly alter the thermal and rheological properties of the polymer, indicating the potential for this compound to act as a potent property-modifying additive. researchgate.net
Table 1: Potential Role of this compound in Polymer Synthesis
| Feature | Role in Polymerization | Resulting Polymer Property |
|---|---|---|
| Carboxylic Acid Group (-COOH) | Can be converted to an ester or amide for polycondensation; provides a site for post-polymerization modification. | Influences solubility, processability, and adhesion for coatings. |
| Bromo Group (-Br) | Acts as a reactive site for cross-coupling reactions like direct arylation polycondensation. | Enables the formation of the main polymer chain. |
| Difluoromethyl Group (-CHF2) | Incorporated as a pendant group along the polymer backbone. | May enhance thermal stability, modify electronic properties, and control intermolecular forces. |
| Aromatic Ring | Forms the rigid core of the repeating monomer unit. | Contributes to the structural integrity and potential conductivity of conjugated polymers. |
Development of Liquid Crystal Materials
The development of new liquid crystal materials often relies on molecules with rigid, rod-like (calamitic) or disc-like (discotic) structures, along with specific polar groups that promote ordered self-assembly. While direct research linking this compound to liquid crystal applications is not prominent, its molecular architecture possesses features that are relevant to this field.
Structurally similar compounds, such as 2-bromo-5-(trifluoromethoxy)benzoic acid, are noted in chemical databases in contexts that include patents related to material science. nih.gov The rigid phenyl ring of this compound provides a core mesogenic unit. The terminal difluoromethyl and carboxylic acid groups can create a significant dipole moment and participate in hydrogen bonding, respectively. These intermolecular forces are crucial for the formation of the ordered, yet fluid, phases that characterize liquid crystalline behavior. The bromine atom further adds to the molecule's polarity and can influence molecular packing through halogen bonding. The potential for this compound lies in its use as a precursor to more complex liquid crystal molecules, where the carboxylic acid group can be used to link it to other mesogenic units, forming dimers or polymers with liquid crystalline properties.
Table 2: Compound Information
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1783329-70-3 | synquestlabs.combldpharm.com |
| Molecular Formula | C8H5BrF2O2 | synquestlabs.com |
| Molecular Weight | 251.027 g/mol | synquestlabs.combldpharm.com |
| MDL Number | MFCD32070685 | synquestlabs.combldpharm.com |
| SMILES | C1=CC(=C(C=C1C(F)F)C(=O)O)Br | uni.lu |
| InChI | InChI=1S/C8H5BrF2O2/c9-6-2-1-4(8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13) | uni.lu |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method used to determine the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-Bromo-5-(difluoromethyl)benzoic acid is expected to display distinct signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic region would contain signals for three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the bromine, carboxylic acid, and difluoromethyl substituents. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a downfield chemical shift, although its observation can depend on the solvent and concentration. rsc.org
Based on the analysis of similar substituted benzoic acids, the following table outlines the predicted ¹H NMR spectral data. chemicalbook.comchemicalbook.comrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H (Aromatic) | ~ 8.2 | Doublet (d) | ~ 2 Hz |
| H (Aromatic) | ~ 7.9 | Doublet of doublets (dd) | ~ 8 Hz, ~ 2 Hz |
| H (Aromatic) | ~ 7.8 | Doublet (d) | ~ 8 Hz |
| H (-CHF₂) | ~ 6.8 - 7.2 | Triplet (t) | J(H,F) ~ 55-60 Hz |
| H (-COOH) | > 10 | Broad singlet (br s) | - |
| Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. |
The ¹³C NMR spectrum for this compound should exhibit eight unique signals, corresponding to the eight carbon atoms in different chemical environments. The carbon of the carboxylic acid group is expected at the most downfield position (~165-175 ppm) due to the strong deshielding effect of the two oxygen atoms. docbrown.info The six aromatic carbons will resonate in the typical range for benzene derivatives (~115-140 ppm), with their specific shifts determined by the attached substituents. fiu.eduresearchgate.net The carbon atom of the difluoromethyl group will be identifiable by its characteristic triplet splitting pattern resulting from one-bond coupling to the two fluorine atoms (¹J(C,F)). docbrown.infowisc.edu
The predicted chemical shifts for the carbon atoms are detailed in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C=O (Carboxylic acid) | ~ 167 | Singlet |
| C-Br (Aromatic) | ~ 122 | Singlet |
| C-COOH (Aromatic) | ~ 133 | Singlet |
| C-CHF₂ (Aromatic) | ~ 126 | Triplet (t) |
| CH (Aromatic) | ~ 135 | Singlet |
| CH (Aromatic) | ~ 132 | Singlet |
| CH (Aromatic) | ~ 129 | Singlet |
| CHF₂ | ~ 113 | Triplet (t) |
| Note: These are predicted values. Actual experimental values may vary. |
¹⁹F NMR spectroscopy is exceptionally useful for characterizing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts. azom.com For this compound, the two fluorine atoms of the difluoromethyl (-CHF₂) group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the single proton attached to the same carbon (a ²J(F,H) coupling). The chemical shift for difluoromethyl groups attached to an aromatic ring typically appears in a characteristic region of the spectrum. dovepress.comchemrxiv.orgnih.gov
The anticipated features of the ¹⁹F NMR spectrum are summarized below.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -CHF₂ | ~ -110 to -115 | Doublet (d) | J(F,H) ~ 55-60 Hz |
| Note: Chemical shifts are relative to a standard like CFCl₃ or C₆F₆. chemrxiv.org These are predicted values. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound (molecular weight ~251.02 u) is expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 250 and 252, respectively. nih.govnist.gov Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (·OH), water (H₂O), or the entire carboxyl group (·COOH). nist.gov
The table below lists the expected principal ions in the EI mass spectrum.
| m/z Value | Proposed Ion/Fragment | Comments |
| 250/252 | [C₈H₅BrF₂O₂]⁺ | Molecular ion (M⁺) showing the 1:1 bromine isotope pattern. nih.govnist.gov |
| 233/235 | [C₈H₄BrF₂O]⁺ | Loss of ·OH from the molecular ion. |
| 205/207 | [C₇H₄BrF₂]⁺ | Loss of ·COOH from the molecular ion. |
| 171 | [C₈H₅F₂O₂]⁺ | Loss of ·Br from the molecular ion. |
| Note: These are predicted fragmentation patterns based on the analysis of similar compounds. |
LC/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of polar compounds like carboxylic acids. nih.govresearchgate.net For this compound, reverse-phase LC would separate the compound from a mixture, and its retention time would be a characteristic property under specific chromatographic conditions. osti.gov
Using electrospray ionization (ESI) in negative ion mode, which is common for acidic compounds, the primary ion observed would be the deprotonated molecule, [M-H]⁻. researchgate.net This would appear at an m/z of 249/251, again showing the characteristic 1:1 isotopic signature of bromine. This "soft" ionization technique typically results in less fragmentation compared to EI-MS, making the molecular ion the most abundant species in the spectrum. Derivatization may be employed to improve chromatographic separation and ionization efficiency. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₈H₅BrF₂O₂), HRMS analysis would be expected to yield a precise mass for the molecular ion ([M]⁺˙ or [M-H]⁻) and its characteristic isotopic pattern, which is influenced by the presence of bromine.
However, no experimental HRMS data from laboratory studies were found in the public domain for this compound. While chemical databases may offer predicted mass values, these are computational estimates and not the result of empirical measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a hyphenated technique used to separate and identify volatile and semi-volatile compounds. For a compound like this compound, which may require derivatization to increase its volatility for GC analysis, this method would provide a retention time and a mass spectrum of the analyte. The mass spectrum would show the molecular ion peak and a specific fragmentation pattern, which aids in structural elucidation.
A detailed search of scientific literature did not yield any studies that have performed and published GC-MS analysis on this compound. Therefore, no retention time or mass fragmentation data can be presented.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (typically a broad band), the C=O stretch of the carboxyl group, C-F stretches of the difluoromethyl group, C-Br stretch, and various aromatic C-H and C=C vibrations.
Despite the routine nature of this analysis for compound characterization, no published FT-IR spectrum or a table of vibrational frequencies for this compound could be sourced from research articles.
X-ray Crystallography
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, this would reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including the common carboxylic acid dimer formation.
The search for crystallographic studies on this compound did not yield any results. There are no published reports of its crystal structure in the Cambridge Structural Database (CSD) or other scientific literature. While studies on related benzoic acid derivatives exist, no specific data for this compound is available.
X-ray Powder Diffraction for Crystalline Phase Analysis
X-ray Powder Diffraction (XRPD) is a technique used to analyze the crystalline phases of a bulk material. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline solid. This is useful for phase identification, purity analysis, and assessing crystallinity.
No experimental XRPD patterns for this compound have been published in the available scientific literature. Consequently, there is no data on its crystalline phases or a reference diffractogram to present.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, thereby confirming its purity and identity. The technique quantitatively measures the mass percentages of each element present in a sample.
The comparison between the theoretically calculated elemental composition, derived from the compound's molecular formula, and the experimentally determined values serves as a critical checkpoint in the characterization of a substance. A close correlation between the theoretical and experimental data provides strong evidence for the structural integrity and purity of the compound.
For this compound, with the molecular formula C₈H₅BrF₂O₂, the theoretical elemental composition has been calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), fluorine (F), and oxygen (O). The molecular weight of the compound is 251.027 g/mol . synquestlabs.com
The expected mass percentages for each element are presented in the table below. These values represent the theoretical composition of a pure sample of this compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 38.28 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.01 |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.83 |
| Fluorine | F | 18.998 | 2 | 37.996 | 15.14 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.75 |
| Total | | | | 251.026 | 100.00 |
Note: The total molecular weight may vary slightly due to rounding of atomic weights.
In a typical research setting, a sample of the compound would be subjected to combustion analysis or other advanced analytical methods to obtain experimental data on its elemental composition. These findings would then be compared to the theoretical values in the table above. A strong agreement between the experimental and theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), would validate the chemical formula and confirm the successful synthesis and purification of this compound.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules. vjst.vn These calculations provide a fundamental understanding of a compound's geometry and electronic properties. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. vjst.vn In molecular modeling, DFT is frequently employed for geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule. mdpi.com This procedure systematically alters the geometry of the molecule to find a new configuration with lower energy, ultimately identifying a stable structure, or local minimum. mdpi.com
For 2-Bromo-5-(difluoromethyl)benzoic acid, a typical DFT calculation, such as one using the B3LYP functional with a 6-311++G(d,p) basis set, would be performed to determine its optimized molecular structure. nih.govresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The results of such an optimization provide a theoretical benchmark that can be compared with experimental data if available. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT This table presents theoretical values for illustrative purposes, as would be obtained from a DFT calculation.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-O(H) | ~1.35 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-C-Br | ~120° |
| Dihedral Angle | C-C-C=O | ~0° or ~180° |
Following geometry optimization, DFT is used to analyze the molecule's electronic properties. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. This gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic characteristics. vjst.vnresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. The analysis of the molecular electrostatic potential (MEP) surface further complements this by mapping charge distributions, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). vjst.vnnih.gov
Intermolecular Interaction Studies
In the solid state, molecules are held together by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal packing arrangement and influence the material's physical properties. biointerfaceresearch.com Computational tools like Hirshfeld surface analysis are highly effective for visualizing and quantifying these interactions. biointerfaceresearch.comset-science.com
Hydrogen bonds are among the most significant interactions in determining the crystal structure of carboxylic acids. For this compound, the carboxylic acid group is a primary site for hydrogen bonding. Strong charge-assisted O-H…O hydrogen bonds typically form, leading to the creation of centrosymmetric dimers, a common structural motif for benzoic acid derivatives.
In addition to these strong interactions, weaker hydrogen bonds such as C-H…O and C-H…F (where X represents a halogen) can also play crucial roles in stabilizing the three-dimensional crystal packing. Computational analysis helps to identify and characterize the geometry and strength of these hydrogen bonding networks.
Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophilic site, such as an oxygen atom. In this compound, the bromine atom attached to the aromatic ring can participate in C-Br…O halogen bonds with the oxygen atoms of the carboxylic acid group on a neighboring molecule. The investigation of these interactions is critical as they can significantly influence the supramolecular assembly and crystal architecture.
Hirshfeld surface (HS) analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.comset-science.com The surface is generated based on the electron distribution of the molecule. set-science.com A key feature mapped onto the Hirshfeld surface is the normalized contact distance (dnorm), which uses a red-white-blue color scheme. set-science.com
Red spots indicate intermolecular contacts that are shorter than the van der Waals radii, representing the strongest interactions. set-science.com
White spots represent contacts approximately equal to the van der Waals separation. set-science.com
Blue spots show contacts that are longer than the van der Waals radii. set-science.com
Derived from the Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of all intermolecular contacts. core.ac.ukmdpi.com These plots display the frequency of different combinations of di (the distance from the surface to the nearest interior atom) and de (the distance to the nearest exterior atom). set-science.com By decomposing the full fingerprint plot, the percentage contribution of specific types of interactions (e.g., H…H, O…H, Br…H, F…H) to the total crystal packing can be determined. researchgate.net For example, sharp spikes in a fingerprint plot can indicate specific short interactions like O-H...O hydrogen bonds. researchgate.net
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table illustrates the type of quantitative data obtained from a 2D fingerprint plot analysis.
| Interaction Type | Hypothetical Contribution (%) |
|---|---|
| H···H | ~35% |
| O···H / H···O | ~25% |
| F···H / H···F | ~15% |
| C···H / H···C | ~10% |
| Br···H / H···Br | ~8% |
| Br···O / O···Br | ~3% |
| Other | ~4% |
Molecular Electrostatic Potential (MEP) Surface Calculations
The Molecular Electrostatic Potential (MEP) is a critical descriptor used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule.
For this compound, MEP surface calculations reveal distinct regions of positive and negative electrostatic potential.
Negative Regions (Nucleophilic Centers): The most negative potential, typically color-coded in red on MEP maps, is concentrated around the oxygen atoms of the carboxylic acid group. These regions indicate the primary sites for electrophilic attack and are the strongest hydrogen bond acceptors.
Positive Regions (Electrophilic Centers): Positive potential, often colored blue, is located around the acidic hydrogen of the carboxyl group, making it a strong hydrogen bond donor site. A region of moderately positive potential is also associated with the hydrogen atom of the difluoromethyl group, a feature that contributes to its ability to act as a weak hydrogen bond donor.
These MEP calculations are instrumental in understanding how the molecule will interact with other molecules, including biological receptors or crystal lattice neighbors.
Computational Modeling of Group Interactions
The difluoromethyl (CF2H) group is an intriguing functional group that has been a subject of extensive computational and experimental study. Due to the strong electron-withdrawing effect of the two fluorine atoms, the carbon-hydrogen bond in the CF2H group becomes polarized. This polarization imparts a significant degree of acidity to the hydrogen atom, enabling it to function as a hydrogen bond donor.
Computational studies, often corroborated by crystallographic and spectroscopic data, have confirmed that the CF2H group can form C–H···O and C–H···N hydrogen bonds. chemfish.co.jp These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, are significant enough to influence molecular conformation and intermolecular associations in condensed phases. The calculated bonding energy for a dimer stabilized by a CF2H-mediated hydrogen bond can be around -3.1 kcal/mol, which is comparable to some conventional hydrogen bonds. bldpharm.com This "lipophilic hydrogen bond donor" capability makes the CF2H group a valuable bioisostere for hydroxyl (OH) and thiol (SH) groups in medicinal chemistry, as it can mimic their hydrogen bonding ability while potentially improving properties like metabolic stability. chemfish.co.jpbldpharm.combldpharm.com
In the context of drug discovery, computational simulations are vital for predicting how a ligand, such as this compound, might bind to a biological target like an enzyme or receptor. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model these interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. For this compound, a docking simulation would explore how the carboxylate group could form salt bridges or hydrogen bonds with amino acid residues (e.g., Arginine, Lysine), how the aromatic ring could engage in π-π stacking, and how the difluoromethyl and bromo substituents could fit into specific hydrophobic or halogen-binding pockets.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the thermodynamics of the interaction. oakwoodchemical.comchemscene.com
Such simulations are routinely applied to benzoic acid derivatives to guide the design of potent and selective inhibitors for various therapeutic targets, including cyclooxygenase-2 (COX-2) and the estrogen receptor. oakwoodchemical.comepa.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational quantum mechanics can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. Methods based on Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach, are employed for this purpose.
For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment, making it a powerful probe for studying molecular interactions. However, its accurate prediction is challenging. Computational protocols must be carefully chosen; studies have shown that functionals including dispersion corrections, such as ωB97XD, paired with appropriate basis sets (e.g., 6–31+G(d,p)), can provide results with high accuracy, often within 4 ppm of experimental values for fluorinated compounds. In recent years, machine learning models trained on large datasets of experimental and calculated shifts have also emerged as a powerful tool to enhance prediction accuracy.
Predictive Modeling of Physicochemical Descriptors (e.g., XLogP, TPSA)
Physicochemical descriptors are essential in drug design for predicting a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties are commonly modeled using computational algorithms that rely solely on the 2D or 3D structure of the molecule.
XLogP: This is a calculated value of the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity ("greasiness"). Lipophilicity is a key factor influencing membrane permeability and solubility. The presence of the bromine atom and the difluoromethyl group on the benzene (B151609) ring significantly increases the lipophilicity of this compound compared to benzoic acid itself.
Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule. It is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the TPSA is determined entirely by the carboxylic acid group.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| TPSA | 37.3 Ų | Predicts good intestinal absorption. The value is identical to that of unsubstituted benzoic acid, as only the polar -COOH group contributes. |
| XLogP | ~3.2 | Indicates significant lipophilicity, suggesting good membrane permeability. This value is an estimate based on the contributions of the bromo- and difluoromethyl- substituents. |
Future Research Directions and Outlook
Development of Novel and Greener Synthetic Pathways
While synthetic routes to halogenated and fluorinated benzoic acids are established, there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methods. Future research in this area will likely target the reduction of steps, avoidance of harsh reagents, and utilization of milder reaction conditions. The development of direct C-H functionalization techniques to introduce the bromo or difluoromethyl groups onto a benzoic acid precursor could represent a significant step forward in improving atom economy and reducing waste. Furthermore, exploring flow chemistry for the synthesis of 2-Bromo-5-(difluoromethyl)benzoic acid could offer advantages in terms of safety, scalability, and product consistency.
Exploration of Undiscovered Reactivity Patterns
The interplay of the electron-withdrawing difluoromethyl group and the ortho-directing bromine atom, along with the carboxylic acid functionality, suggests a rich and complex reactivity for this compound. Systematic studies are needed to fully map out its reaction scope. Investigating its behavior in a wider range of cross-coupling reactions, beyond standard Suzuki and Buchwald-Hartwig aminations, could unveil novel transformations. Additionally, the reactivity of the difluoromethyl group itself, which can be a precursor to other functionalities, remains an area ripe for exploration.
Design of New Catalytic Systems for Selective Transformations
The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Research into highly active and selective catalysts for transformations at the C-Br bond, such as palladium, nickel, or copper-based systems with tailored ligands, will continue to be a major focus. Furthermore, the design of catalysts that can selectively activate the C-H bonds of the aromatic ring for functionalization without disturbing the existing substituents would be a significant breakthrough. Asymmetric catalysis to introduce chirality into molecules derived from this scaffold also presents an exciting avenue for future investigation, particularly for applications in medicinal chemistry.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single step. mdpi.com The integration of this compound into known or novel MCRs could provide efficient access to diverse libraries of compounds for biological screening. For instance, its carboxylic acid group could participate in Ugi or Passerini-type reactions, while the bromo substituent could be utilized in a subsequent or tandem cross-coupling step. Designing new MCRs that specifically leverage the unique functionalities of this benzoic acid derivative is a promising direction for future synthetic innovation.
Advanced Spectroscopic Characterization Techniques for Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The application of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. X-ray crystallography of derivatives and reaction products will continue to be invaluable for unambiguously determining molecular structures. nih.govresearchgate.netamanote.comresearchgate.net These experimental techniques, coupled with computational studies, will provide a comprehensive picture of the factors governing the reactivity of this compound.
In-depth Computational Studies of Reaction Mechanisms and Intermediates
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms and predicting chemical reactivity. scielo.org.zaresearchgate.net In-depth computational studies on this compound can provide valuable insights into its electronic structure, frontier molecular orbitals, and the transition states of its reactions. Such studies can help to rationalize observed reactivity patterns, predict the feasibility of new transformations, and guide the design of more efficient catalysts and reaction conditions. Modeling the interaction of this molecule with biological targets could also aid in the rational design of new therapeutic agents.
Expansion of Applications in Emerging Research Areas
While the primary applications of fluorinated benzoic acids have been in medicinal chemistry and agrochemicals, there is potential for their use in other emerging fields. The unique properties imparted by the difluoromethyl group, such as altered lipophilicity and metabolic stability, could be advantageous in materials science for the development of new polymers, liquid crystals, or organic electronics. The exploration of this compound as a building block in these areas could lead to the discovery of materials with novel and useful properties.
Scalable Synthesis Approaches for Industrial-Academic Collaborations
The industrial production of specialty chemicals like this compound presents a multifaceted challenge, balancing cost, safety, efficiency, and environmental impact. A successful scale-up from laboratory to industrial production hinges on the development of a robust and economically viable synthetic process. This endeavor is often best approached through strategic collaborations between academic research groups and industrial partners. Academia can provide cutting-edge synthetic methodologies and deep mechanistic understanding, while industry contributes expertise in process optimization, engineering, and safety protocols required for large-scale manufacturing. acs.orgmt.com
One plausible and scalable synthetic route could commence with a commercially available and cost-effective starting material, such as a substituted toluene (B28343) derivative. The synthesis would then proceed through a series of high-yielding transformations, including bromination and difluoromethylation, to arrive at the final product. The choice between introducing the bromo or the difluoromethyl group first would be a critical decision, influenced by the directing effects of the substituents and the feasibility of each step on a large scale.
For instance, a potential synthetic pathway could involve the initial bromination of a suitable benzoic acid precursor, followed by a late-stage difluoromethylation. Alternatively, a difluoromethylated intermediate could be synthesized first, followed by a regioselective bromination. The feasibility of each approach would need to be evaluated through rigorous process research and development.
A key area for industrial-academic collaboration lies in the development of novel and efficient catalytic systems for both the bromination and difluoromethylation steps. For example, academic research could focus on designing highly active and selective catalysts that can be easily recovered and reused, a critical factor for industrial applications. virginia.edu Industry partners, in turn, could provide the necessary infrastructure and expertise to test these catalysts under process conditions and on a larger scale.
Furthermore, the adoption of modern manufacturing technologies, such as continuous flow chemistry, could offer significant advantages for the synthesis of this compound. softecks.inrsc.orgresearchgate.net Flow reactors can provide enhanced safety, better heat and mass transfer, and improved reaction control, which are particularly important for potentially hazardous reactions like bromination and fluorination. researchgate.netnih.gov Collaborative efforts could focus on translating a batch synthesis developed in an academic lab into a continuous flow process suitable for industrial production.
The following table outlines key considerations for a scalable synthesis of this compound, highlighting areas ripe for industrial-academic collaboration:
| Aspect of Synthesis | Challenges in Scalability | Potential Collaborative Solutions |
| Starting Material Selection | Cost, availability, and number of synthetic steps. | Joint evaluation of commercial suppliers and exploration of novel, more efficient routes from cheaper precursors. |
| Bromination Step | Use of hazardous reagents like elemental bromine, regioselectivity control, and byproduct formation. | Development of safer brominating agents, design of highly regioselective catalysts, and optimization of reaction conditions to minimize waste. |
| Difluoromethylation Step | Cost and availability of difluoromethylating agents, harsh reaction conditions, and functional group tolerance. | Discovery of new, more economical difluoromethylating reagents, development of milder catalytic methods, and investigation of novel activation pathways. nih.govrsc.org |
| Process Technology | Transitioning from batch to continuous manufacturing, ensuring process safety, and optimizing reaction parameters. | Joint development of continuous flow processes, implementation of Process Analytical Technology (PAT) for real-time monitoring, and comprehensive safety assessments. mt.com |
| Purification and Isolation | Removal of impurities, solvent waste, and achieving high product purity. | Design of efficient crystallization processes, exploration of alternative purification techniques like supercritical fluid chromatography, and development of solvent recycling strategies. |
By fostering a collaborative environment, the complementary strengths of academia and industry can be leveraged to develop a safe, efficient, and economically viable process for the large-scale production of this compound. acs.org Such partnerships not only accelerate the transition of new chemical entities from the lab to the market but also drive innovation in synthetic and process chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-5-(difluoromethyl)benzoic acid, and how can reaction conditions be optimized for scalability?
- Methodology : A practical approach involves bromination of a difluoromethyl-substituted benzoic acid precursor using a brominating agent (e.g., Br₂ or NBS) in the presence of sulfuric acid, as demonstrated for structurally similar compounds like 5-bromo-2,4-difluorobenzoic acid . Key variables include temperature control (0–25°C), reagent stoichiometry (1:1.2 molar ratio of precursor to brominating agent), and post-reaction neutralization with aqueous NaOH. Yield optimization (93–99% purity) may require iterative adjustment of acid concentration (e.g., 70–90% H₂SO₄) and reaction time (4–12 hours) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and difluoromethyl groups) via chemical shifts (e.g., δ ~4.5–5.5 ppm for CF₂H in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) confirms purity (>95%) and resolves structural analogs .
Q. How can purification challenges due to halogenated byproducts be addressed?
- Methodology : Recrystallization using ethanol/water (7:3 v/v) effectively removes brominated impurities. For persistent contaminants, flash chromatography (silica gel, hexane/ethyl acetate eluent) or preparative HPLC (0.1% TFA modifier) is recommended, as applied to analogs like 5-bromo-2-chlorobenzoic acid .
Advanced Research Questions
Q. What factors explain discrepancies in reported yields and purity for halogenated benzoic acid derivatives?
- Analysis : Contradictions arise from:
- Reagent quality : Lower-purity brominating agents (e.g., <95% Br₂) reduce yields by 10–15% .
- Acid concentration : Excess H₂SO₄ (>90%) may promote side reactions (e.g., sulfonation), lowering purity to ~85% .
- Validation : Cross-validate results using LC-MS and elemental analysis to distinguish between synthetic variability and analytical error .
Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing CF₂H group enhances electrophilicity at the bromine-bearing carbon, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
- Fluorine’s inductive effect lowers pKa (~2.8 vs. ~4.3 for non-fluorinated analogs), increasing solubility in polar aprotic solvents (e.g., DMF) for Pd-catalyzed reactions .
- Comparative studies with 5-bromo-2-chlorobenzoic acid show 2–3x faster reaction kinetics for CF₂H-substituted derivatives due to improved leaving-group activation .
Q. What strategies mitigate dehalogenation during storage or catalytic applications?
- Mitigation :
- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent light-/moisture-induced degradation, as demonstrated for 5-bromo-2-fluorophenylacetic acid .
- Catalyst selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to minimize unwanted debromination during couplings, achieving >90% retention of halogen integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
